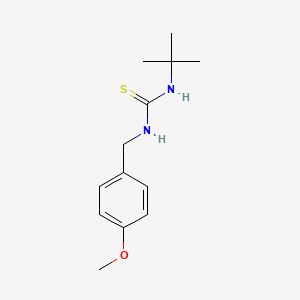

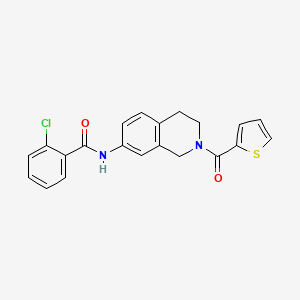

![molecular formula C13H14N4O3S B2714202 N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3,5-dimethoxybenzamide CAS No. 933006-16-7](/img/structure/B2714202.png)

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3,5-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3,5-dimethoxybenzamide” is a compound that contains a thiazolo[2,3-c][1,2,4]triazole core, which is a type of heterocyclic compound . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .科学的研究の応用

Synthesis and Antimicrobial Activities

A study by Bektaş et al. (2007) explored the synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, including compounds with structures related to N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3,5-dimethoxybenzamide. These compounds were screened for their antimicrobial activities, with some exhibiting good to moderate activity against test microorganisms (Bektaş et al., 2007).

Synthesis and Biological Evaluation of New Thiazolopyrimidines

Another study by Said et al. (2004) focused on the synthesis of thiazolopyrimidine derivatives, assessing their potential as antimicrobial and antitumor agents. Although the specific compound was not directly mentioned, the research contributes to the broader understanding of thiazolo and triazolopyrimidine derivatives' biological activities (Said et al., 2004).

Antioxidant Activity Studies

Research by Shakir et al. (2017) introduced compounds with antioxidant abilities, including derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazin-3-yl, showcasing the potential for compounds within the same chemical family as N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3,5-dimethoxybenzamide to act as effective antioxidants. This study highlights the importance of these compounds in developing new antioxidant agents (Shakir et al., 2017).

作用機序

Target of Action

The compound 3,5-dimethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide, also known as N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3,5-dimethoxybenzamide, primarily targets the enzymes PARP-1 and EGFR . These enzymes play crucial roles in various cellular processes. PARP-1 is involved in DNA repair, while EGFR is a receptor tyrosine kinase that regulates cell growth and differentiation .

Mode of Action

3,5-dimethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide interacts with its targets, PARP-1 and EGFR, by inhibiting their activities . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes such as DNA repair and cell growth .

Biochemical Pathways

The inhibition of PARP-1 and EGFR by 3,5-dimethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide affects several biochemical pathways. For instance, the inhibition of PARP-1 disrupts the DNA repair pathway, leading to the accumulation of DNA damage . On the other hand, the inhibition of EGFR disrupts the cell growth pathway, leading to the inhibition of cell proliferation .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized . These properties can significantly impact the bioavailability of the compound, which in turn affects its efficacy.

Result of Action

The result of the action of 3,5-dimethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide is the induction of apoptosis in cancer cells . Specifically, the compound has been shown to induce apoptosis in MDA-MB-231 cells by upregulating P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .

特性

IUPAC Name |

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3S/c1-19-9-5-8(6-10(7-9)20-2)11(18)14-12-15-16-13-17(12)3-4-21-13/h5-7H,3-4H2,1-2H3,(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKFBADUIRHRHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NN=C3N2CCS3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

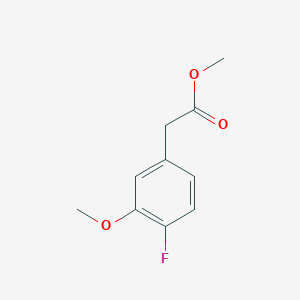

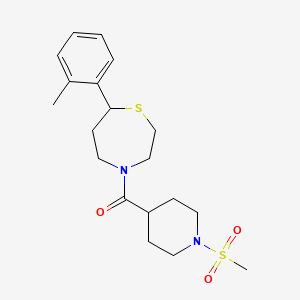

![1-[(5-Bromo-2-methoxyphenyl)methyl]triazole](/img/structure/B2714125.png)

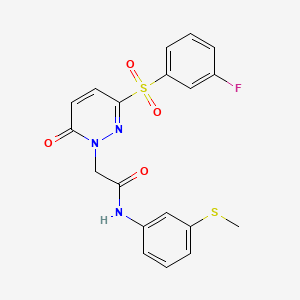

![N'-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]methanesulfonohydrazide](/img/structure/B2714127.png)

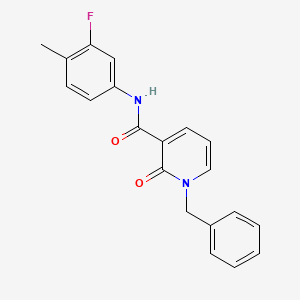

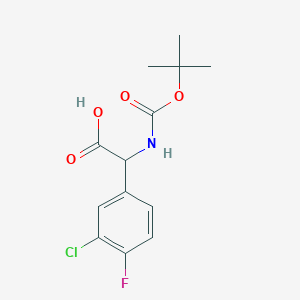

![(4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2714128.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2714130.png)

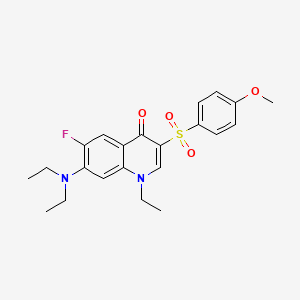

![6-benzyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2714132.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2714137.png)